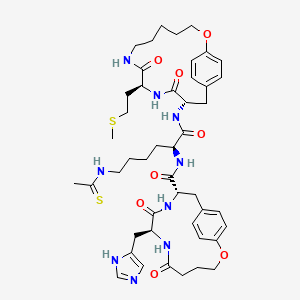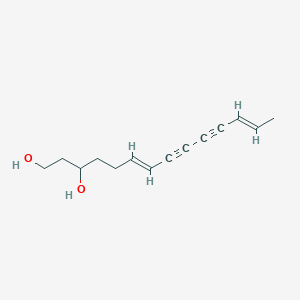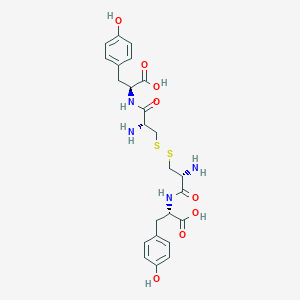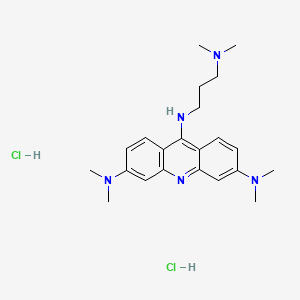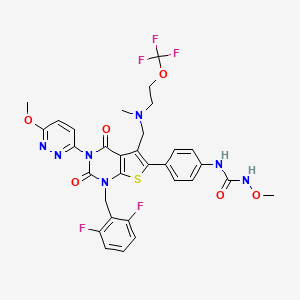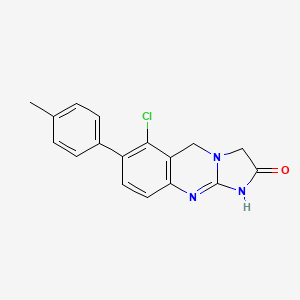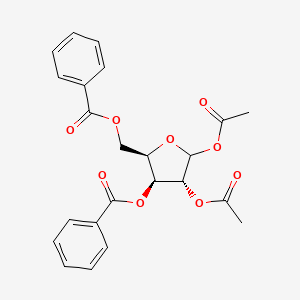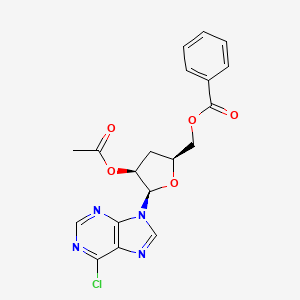
9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl and benzoyl groups.
Glycosylation: The protected ribofuranosyl moiety is then glycosylated with 6-chloropurine.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions may target the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom of the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as a precursor in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Potential use in the development of antiviral drugs.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Medicine
Therapeutic Applications: Potential use in the treatment of viral infections and cancer.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer medications.
作用机制
The mechanism of action of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
相似化合物的比较
Similar Compounds
9-(2’-Deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl and benzoyl protecting groups.
9-(2’-O-Acetyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the benzoyl protecting group.
9-(5’-O-Benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl protecting group.
Uniqueness
The presence of both acetyl and benzoyl protecting groups in 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine makes it unique. These protecting groups can influence the compound’s reactivity, solubility, and stability, potentially enhancing its therapeutic efficacy and selectivity.
属性
分子式 |
C19H17ClN4O5 |
|---|---|
分子量 |
416.8 g/mol |
IUPAC 名称 |
[(2S,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1 |
InChI 键 |
HCRYZQKBFPVPFX-SUNYJGFJSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
规范 SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



